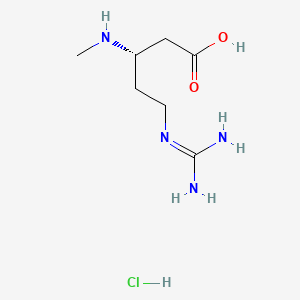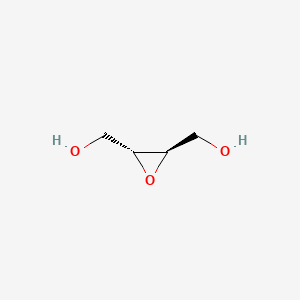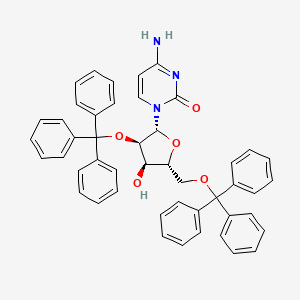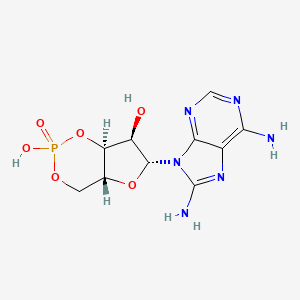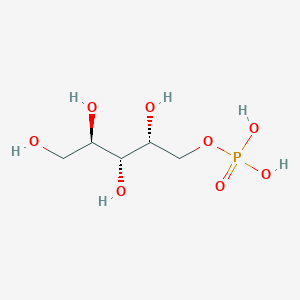
D-arabinitol 1-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-arabinitol 1-phosphate is an alditol 5-phosphate and an arabinitol phosphate. It derives from a L-arabinitol and a D-arabinitol. It is a conjugate acid of a this compound(2-).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
D-arabinitol 1-phosphate (Ara-ol1-P) plays a key role in biochemical processes. It has been synthesized from D-arabinonic acid for characterization purposes. Ara-ol1-P serves as a substrate for D-arabinitol-phosphate dehydrogenase (APDH) in Bacillus halodurans, converting it to xylulose 5-phosphate. This process accepts both NAD(+) and NADP(+) as co-factors, and kinetic parameters suggest a ternary complex mechanism in the reaction (Soroka et al., 2005).
Role in Plant Physiology
This compound is involved in plant physiology. A phosphatase in French bean (Phaseolus vulgaris L.) leaves hydrolyses 2'-carboxy-D-arabinitol 1-phosphate, a natural inhibitor of ribulose 1,5-bisphosphate carboxylase/oxygenase, indicating its significant role in photosynthetic processes (Kingston-Smith et al., 1992).
Involvement in Polysaccharide Structure
The structure of the capsular polysaccharide (CPS) from Streptococcus pneumoniae Type 17F includes a 2-substituted arabinitol 1-phosphate residue, confirming its significance in the bacterial polysaccharide structure (Jones et al., 2002).
Metabolic Implications in Candidiasis
D-Arabinitol, a metabolite of pathogenic Candida species, has been studied extensively. Its measurement in human serum via gas-liquid chromatography indicated its potential role as a diagnostic marker in invasive candidiasis (Kiehn et al., 1979).
Eigenschaften
CAS-Nummer |
850728-02-8 |
|---|---|
Molekularformel |
C5H13O8P |
Molekulargewicht |
232.13 g/mol |
IUPAC-Name |
[(2R,3R,4R)-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4-,5-/m1/s1 |
InChI-Schlüssel |
VJDOAZKNBQCAGE-UOWFLXDJSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H](COP(=O)(O)O)O)O)O)O |
SMILES |
C(C(C(C(COP(=O)(O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(COP(=O)(O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylbenzamide](/img/structure/B1203404.png)
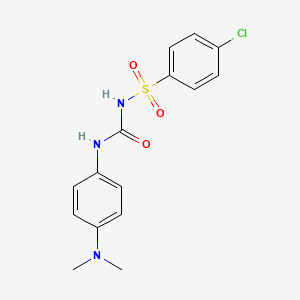
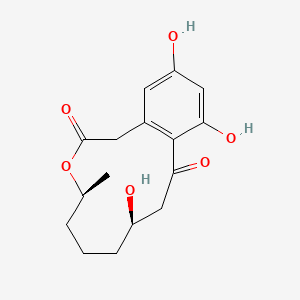


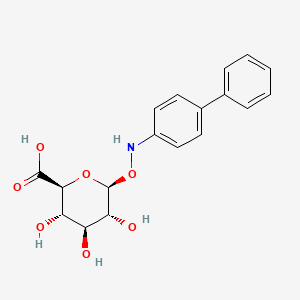
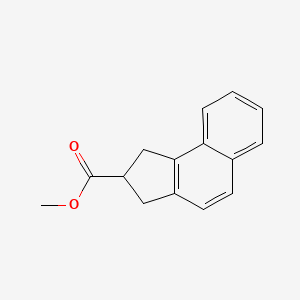

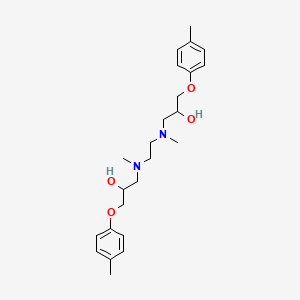
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1203420.png)
